molecular formula C17H23N3O B2490278 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide CAS No. 1396799-70-4

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide

Cat. No.: B2490278
CAS No.: 1396799-70-4
M. Wt: 285.391
InChI Key: BAJALYZKWBQNPG-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core with a dimethylamino group and a pyrrolidinyl butynyl side chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzoyl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is utilized in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol:

    4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Iodide: Used as a corrosion inhibitor.

Uniqueness

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Properties

IUPAC Name

4-(dimethylamino)-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJALYZKWBQNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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